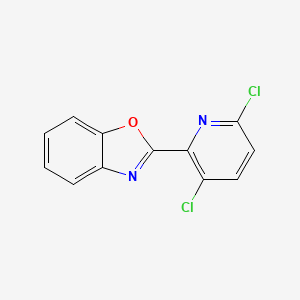![molecular formula C15H23N3O2 B5602895 3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)
3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like 3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid often involves multi-step reactions, starting from simpler precursors such as 3-chloropropionic acid. Cyclopropanone equivalents, which can be prepared from the piperidide of 3-chloropropionic acid, play a crucial role in forming cyclopropyl-containing compounds, including imidazole and piperidine derivatives (Wasserman, Dion, & Fukuyama, 1989). These intermediates are versatile in synthesizing various heterocyclic compounds, indicating a potential pathway for synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is complex, featuring multiple rings and functional groups. Such structures are often analyzed through NMR spectroscopy and X-ray crystallography, providing insights into the arrangement of atoms and the stereochemistry of the molecule. These techniques are essential for confirming the identity and purity of synthesized compounds and for understanding their 3D structure, which is critical for assessing their potential interactions with biological targets.
Chemical Reactions and Properties
Compounds containing imidazole and piperidine rings exhibit a wide range of chemical reactivity. For instance, imidazole derivatives are known for their role as intermediates in synthesizing various heterocyclic compounds, including those with potential biological activity. These molecules can undergo reactions such as nitration, bromination, and cycloadditions, leading to a diverse array of products with different chemical properties (Kutrov, Kovalenko, & Volovenko, 2008). The presence of a cyclopropyl group adds further complexity, as it can influence the molecule's reactivity and stability.
科学的研究の応用
Catalytic Applications
- N-Heterocyclic Carbene Ligands : A study explored carbene precursors derived from aminomethylpiperidine, focusing on their complexes with rhodium and iridium and their catalytic applications in transfer hydrogenation processes (Türkmen et al., 2008).
Synthesis of Derivatives
- Synthesis of Imidazo[1,5-a]pyridines : A one-pot synthesis method for imidazo[1,5-a]pyridines starting from a carboxylic acid and 2-methylaminopyridines, allowing the introduction of various substituents at specific positions, was achieved using propane phosphoric acid anhydride (Crawforth & Paoletti, 2009).
Synthesis and Reactions of Derivatives
- Synthesis and Reactions of Thiazolidinones : A study investigated the synthesis and reactions of 5-arylmethylene-2-imino-4-oxo-2-thiazolidine, including its reaction with benzyl amine, hydrazine hydrate, piperidine, and other compounds, leading to the formation of various derivatives (Mahmoud et al., 2011).
Properties and Applications of Derivatives
- Properties of Cyanomethyl Derivatives : Research on cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole, examined their reactivity and potential applications, such as in nitration, bromination, azo coupling, and nitrosation processes (Kutrov et al., 2008).
Corrosion Inhibition
- Amino Acid-Based Corrosion Inhibitors : A study focused on amino acid-based corrosion inhibitors, including compounds derived from imidazolium, for mild steel. The inhibitors' performance was assessed through electrochemical methods, and their adsorption behavior was analyzed using quantum chemical parameters and molecular dynamics simulations (Srivastava et al., 2017).
特性
IUPAC Name |
3-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-14(20)5-8-17-7-1-2-13(11-17)15-16-6-9-18(15)10-12-3-4-12/h6,9,12-13H,1-5,7-8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARVUSIMJFSKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)C2=NC=CN2CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)
![1-{[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B5602820.png)
amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602821.png)

![6-[({2-[2-(2-pyrazinyl)-1,3-thiazol-4-yl]ethyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5602838.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B5602851.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)
![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)
![N-benzyl-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5602869.png)
![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)
